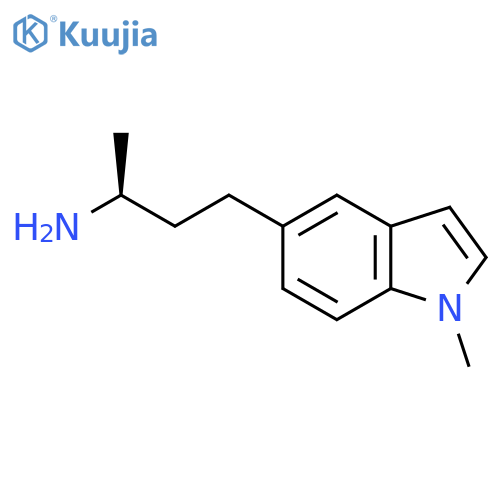

Cas no 2227847-51-8 ((2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine)

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine

- EN300-1788767

- 2227847-51-8

-

- インチ: 1S/C13H18N2/c1-10(14)3-4-11-5-6-13-12(9-11)7-8-15(13)2/h5-10H,3-4,14H2,1-2H3/t10-/m0/s1

- InChIKey: AOSIXBJJWHDAEQ-JTQLQIEISA-N

- ほほえんだ: N1(C)C=CC2C=C(C=CC1=2)CC[C@H](C)N

計算された属性

- せいみつぶんしりょう: 202.146998583g/mol

- どういたいしつりょう: 202.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 31Ų

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788767-0.05g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 0.05g |

$1537.0 | 2023-09-19 | ||

| Enamine | EN300-1788767-0.5g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 0.5g |

$1757.0 | 2023-09-19 | ||

| Enamine | EN300-1788767-5g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 5g |

$5304.0 | 2023-09-19 | ||

| Enamine | EN300-1788767-10.0g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 10g |

$7866.0 | 2023-06-02 | ||

| Enamine | EN300-1788767-2.5g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 2.5g |

$3585.0 | 2023-09-19 | ||

| Enamine | EN300-1788767-5.0g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 5g |

$5304.0 | 2023-06-02 | ||

| Enamine | EN300-1788767-1.0g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 1g |

$1829.0 | 2023-06-02 | ||

| Enamine | EN300-1788767-0.25g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 0.25g |

$1683.0 | 2023-09-19 | ||

| Enamine | EN300-1788767-0.1g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 0.1g |

$1610.0 | 2023-09-19 | ||

| Enamine | EN300-1788767-1g |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine |

2227847-51-8 | 1g |

$1829.0 | 2023-09-19 |

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

(2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amineに関する追加情報

(2S)-4-(1-Methyl-1H-Indol-5-Yl)Butan-2-Amine: A Comprehensive Overview

The compound with CAS No 2227847-51-8, commonly referred to as (2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its indole ring system, which is a heterocyclic aromatic structure, and its amine functionality, making it a versatile molecule with potential applications in drug discovery and chemical synthesis.

Indole derivatives have long been recognized for their diverse biological activities, ranging from anti-inflammatory and antioxidant properties to their roles as enzyme inhibitors. The (2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine compound is particularly interesting due to its stereochemistry at the second carbon of the butane chain, which can significantly influence its pharmacokinetic properties and interactions with biological targets.

Recent studies have highlighted the potential of (2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amines as scaffolds for developing novel therapeutic agents. For instance, researchers have explored its ability to modulate G-protein coupled receptors (GPCRs), which are critical targets in the development of drugs for conditions such as hypertension, depression, and chronic pain. The methyl group attached to the indole ring enhances the molecule's lipophilicity, which is a desirable property for improving drug bioavailability.

The synthesis of (2S)-4-(1-methylindolyl)butanamine involves a multi-step process that typically includes the formation of the indole ring followed by alkylation or substitution reactions to introduce the butanamine moiety. Advanced techniques such as enantioselective catalysis have been employed to ensure high enantiomeric excess in the final product, which is crucial for pharmaceutical applications.

In terms of biological activity, (2S)-4-(1-methylindolyl)butanamine has shown promising results in preclinical studies. For example, it has demonstrated potent inhibitory effects on certain kinases involved in cancer cell proliferation. This suggests that it could serve as a lead compound for developing targeted therapies against various malignancies.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of (2S)-4-(1-methylindolyl)butanamine with its target proteins. These studies have revealed that the molecule's stereochemistry plays a pivotal role in determining its binding affinity and selectivity.

Another area of interest is the exploration of (2S)-4-(1-methylindolyl)butanamine as a chiral building block in asymmetric synthesis. Its ability to induce asymmetry in complex molecules makes it a valuable tool for constructing enantiomerically pure compounds, which are essential for modern drug discovery.

In conclusion, (2S)-4-(1-methylindolyl)butanamine (CAS No 2227847-51-8) is a compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advances in synthetic and computational methodologies, positions it as a key player in the development of novel therapeutic agents and chemical tools.

2227847-51-8 ((2S)-4-(1-methyl-1H-indol-5-yl)butan-2-amine) 関連製品

- 2137649-04-6(5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole)

- 1236699-82-3(methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)

- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)

- 922105-19-9(3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide)

- 1803589-37-8(sulfuric acid)

- 866726-76-3(N-(4-fluorophenyl)-2-{9-methyl-2-(4-methylphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}acetamide)

- 2150350-41-5({1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine)

- 108132-58-7(Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)

- 19813-28-6(2-(1,2,3-thiadiazol-5-yl)acetic acid)

- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)